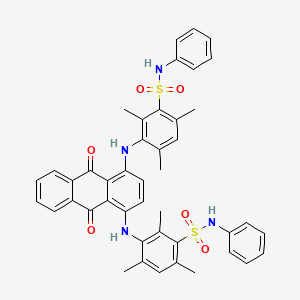
Benzenesulfonamide, 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) is an organic compound known for its unique structure and properties. It is characterized by the presence of a benzenesulfonamide group linked to an anthracene core through diimino bridges. This compound is notable for its applications in various fields, including organic electronics and dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) typically involves multiple steps:
Starting Material: The synthesis begins with 1,4-dihydroxyanthraquinone.
Formation of Diimino Bridges: The anthraquinone derivative undergoes a reaction with appropriate amines to form diimino bridges.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve high-temperature condensation reactions, oxidation, and substitution reactions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) has several scientific research applications:
Organic Electronics: Due to its excellent electron transport properties, it is used in organic thin-film transistors and organic light-emitting diodes.
Dye Chemistry: The compound is used as a dye for textiles and in photodynamic therapy.
Biological Research: It is studied for its potential as an antimicrobial and anticancer agent.
Industrial Applications: The compound is used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its electron transport properties enable it to participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-cyclohexyl-2,4,6-trimethyl-)
- Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N-methyl-2,4,6-trimethyl-)
Uniqueness
Benzenesulfonamide, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-N-phenyl-) is unique due to its specific structural configuration, which imparts distinct electronic properties and reactivity. Its ability to form stable diimino bridges and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
71850-61-8 |
|---|---|
Molecular Formula |
C44H40N4O6S2 |
Molecular Weight |
784.9 g/mol |
IUPAC Name |
3-[[9,10-dioxo-4-[2,4,6-trimethyl-3-(phenylsulfamoyl)anilino]anthracen-1-yl]amino]-2,4,6-trimethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C44H40N4O6S2/c1-25-23-27(3)43(55(51,52)47-31-15-9-7-10-16-31)29(5)39(25)45-35-21-22-36(38-37(35)41(49)33-19-13-14-20-34(33)42(38)50)46-40-26(2)24-28(4)44(30(40)6)56(53,54)48-32-17-11-8-12-18-32/h7-24,45-48H,1-6H3 |
InChI Key |
NBRGONFEDJSOMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)NC5=CC=CC=C5)C)C(=O)C6=CC=CC=C6C3=O)C)S(=O)(=O)NC7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















